molecular formula C14H8BrClF3NO B4981768 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No. B4981768
M. Wt: 378.57 g/mol
InChI Key: UCLPVAGDPRKKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is commonly referred to as BCTB and is used in various experiments to study its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

BCTB exerts its effects by selectively inhibiting TRPC3 channels. These channels are involved in various physiological processes, including smooth muscle contraction, platelet aggregation, and neuronal signaling. By inhibiting TRPC3 channels, BCTB can modulate these physiological processes, making it a valuable tool in the study of TRP channels.
Biochemical and Physiological Effects:
BCTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BCTB can inhibit TRPC3-mediated calcium influx, which is essential for various physiological processes. Additionally, BCTB has been shown to inhibit smooth muscle contraction, making it a potential therapeutic agent for various disorders, including hypertension and asthma.

Advantages and Limitations for Lab Experiments

BCTB has several advantages and limitations for lab experiments. One of the primary advantages of BCTB is its selectivity for TRPC3 channels, making it a valuable tool in the study of TRP channels. Additionally, BCTB is relatively easy to synthesize and purify, making it readily available for research purposes. However, BCTB also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of BCTB. One of the primary directions is the development of BCTB analogs that can selectively inhibit other TRP channels. Additionally, BCTB can be used as a tool to study the role of TRP channels in various physiological processes, including pain perception, temperature regulation, and sensory transduction. Furthermore, BCTB can be used in the development of novel therapeutic agents for various disorders, including hypertension and asthma.
Conclusion:
In conclusion, BCTB is a valuable tool in the study of TRP channels and has various potential applications in biochemical research. Its selectivity for TRPC3 channels, ease of synthesis and purification, and potential therapeutic applications make it a valuable compound for future research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Synthesis Methods

The synthesis of BCTB involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-bromo-benzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BCTB.

Scientific Research Applications

BCTB has been extensively used in scientific research to study its potential applications in various fields. One of the primary applications of BCTB is in the study of transient receptor potential (TRP) channels. TRP channels are involved in various physiological processes, including pain perception, temperature regulation, and sensory transduction. BCTB has been shown to selectively inhibit TRPC3 channels, making it a valuable tool in the study of TRP channels.

properties

IUPAC Name

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3NO/c15-11-4-2-1-3-9(11)13(21)20-12-6-5-8(16)7-10(12)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPVAGDPRKKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.